4-Fluoro-3-(piperazin-1-ylmethyl)phenol
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Overview
Description
4-Fluoro-3-(piperazin-1-ylmethyl)phenol is an organic compound that features a fluorine atom, a piperazine ring, and a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(piperazin-1-ylmethyl)phenol typically involves the reaction of 4-fluorophenol with piperazine in the presence of a suitable base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as potassium carbonate or sodium hydroxide is often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the fluorine atom or modify the piperazine ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
4-Fluoro-3-(piperazin-1-ylmethyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the phenol group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine ring and is used in medicinal chemistry.
4-Fluoro-3-(trifluoromethyl)phenol: Similar to 4-Fluoro-3-(piperazin-1-ylmethyl)phenol, but with a trifluoromethyl group instead of a piperazine ring.
Uniqueness
This compound is unique due to the combination of its fluorine atom, piperazine ring, and phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
150019-64-0 |
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Molecular Formula |
C12H17FN2O |
Molecular Weight |
224.27 g/mol |
IUPAC Name |
1-[(2-fluoro-5-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17FN2O/c1-16-11-2-3-12(13)10(8-11)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
InChI Key |
IKJSKPQZMPWISO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CN2CCNCC2 |
Origin of Product |
United States |
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